molecular formula C11H12N4O B1425043 {2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine CAS No. 1283108-35-9

{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine

Cat. No.: B1425043
CAS No.: 1283108-35-9
M. Wt: 216.24 g/mol
InChI Key: AJTJZVCLOMPRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine” is a chemical compound with the CAS number 1283108-35-9 . It has a molecular weight of 216.24 and a molecular formula of C11H12N4O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a pyridazine ring via an ethylamine linker .

Scientific Research Applications

Synthesis and Structural Characterization

  • In the synthesis of various compounds, including ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, compounds similar to {2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine have been utilized. These compounds often form intermolecular hydrogen bonding, which is significant in structural chemistry (Hu, Yang, Luo, & Li, 2011).

Biological Activity and Pharmacophores

  • Derivatives of pyridine, akin to this compound, show diverse biological activities and are components of many natural and synthetic pharmaceutical agents. They have been studied for activities like COX-2 inhibition and cardiotonic effects, and some exhibit antitumor and antibacterial activities (Ashok, Pallavi, Reddy, & Rao, 2006).

Catalytic and Synthetic Applications

  • Compounds similar to this compound have been used in Cu-catalyzed synthesis of other heterocyclic compounds. These processes often involve novel activation modes and can yield a variety of valuable products (Rao, Mai, & Song, 2017).

Antioxidant Activity

  • Derivatives of pyridine and pyridazinone, which are structurally related to this compound, have been synthesized and evaluated for their antioxidant activities. Some of these compounds have shown remarkable antioxidant activity, which is an important aspect of pharmaceutical and health-related research (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Antimicrobial Activity

  • Similar compounds have been synthesized and assessed for their antimicrobial activities. This research is crucial for developing new antimicrobial agents, which is a significant area in medical research (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Photophysical Properties

Properties

IUPAC Name

2-(6-pyridin-3-ylpyridazin-3-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-5-7-16-11-4-3-10(14-15-11)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTJZVCLOMPRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine
Reactant of Route 2
Reactant of Route 2
{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine
Reactant of Route 3
Reactant of Route 3
{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine
Reactant of Route 4
Reactant of Route 4
{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine
Reactant of Route 5
{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine
Reactant of Route 6
Reactant of Route 6
{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.